3-Aminobut-2-enoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYVZLTGQVOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696501 | |
| Record name | 3-Aminobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21112-45-8 | |
| Record name | 3-Aminobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Features and Stereoisomeric Considerations in Academic Contexts
The chemical structure of 3-aminobut-2-enoic acid (C₄H₇NO₂) is characterized by a four-carbon chain containing a carbon-carbon double bond between the second and third carbon atoms (C2 and C3). thieme.de An amino group (-NH₂) is attached to C3, and a carboxylic acid group (-COOH) is located at C1. This arrangement classifies it as a β-amino acid with vinylogous amide characteristics.
The presence of the double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: the (Z)-isomer and the (E)-isomer. In the (Z)-isomer, the higher priority groups (the amino group and the carboxylic acid group) are on the same side of the double bond. Conversely, in the (E)-isomer, they are on opposite sides. The (Z)-isomer is generally the more stable and common form due to the potential for intramolecular hydrogen bonding between the amino and carboxyl groups, which forms a pseudo-six-membered ring. This intramolecular interaction significantly influences the molecule's conformation and reactivity. The less thermodynamically stable (E)-isomer has different dipole moments and intermolecular interaction capabilities, which can be leveraged in specific stereoselective syntheses.
| Property | (Z)-3-Aminobut-2-enoic acid | (E)-3-Aminobut-2-enoic acid |
| Systematic Name | (Z)-3-aminobut-2-enoic acid | (E)-3-aminobut-2-enoic acid |
| Synonyms | cis-3-Aminocrotonic acid | trans-3-Aminocrotonic acid |
| CAS Number | 21112-45-8 nih.gov | Not clearly defined |
| Molecular Formula | C₄H₇NO₂ thieme.de | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol nih.gov | 101.10 g/mol |
| Stability | More stable due to intramolecular hydrogen bonding | Less thermodynamically stable |
The Role of Tautomerism in Influencing Reactivity and Synthetic Utility
A key feature governing the reactivity of 3-aminobut-2-enoic acid and its esters is tautomerism. This compound can exist in equilibrium between two primary tautomeric forms: the enamine form and the imine form. researchgate.netnumberanalytics.com
Enamine Tautomer: This is the more stable and predominant form, featuring a carbon-carbon double bond and an amino group. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond and the carbonyl group, creating a conjugated system. This delocalization enhances the nucleophilicity of the α-carbon (C2).
Imine Tautomer: This less stable form contains a carbon-nitrogen double bond (an imine) and a single bond between C2 and C3. numberanalytics.com
The interconversion between these tautomers is typically catalyzed by acid or base. youtube.com This enamine-imine tautomerism is analogous to the more commonly known keto-enol tautomerism but often exhibits higher reactivity. thieme.de
The prevalence of the enamine form makes this compound and its derivatives excellent nucleophiles. The electron-donating amino group increases the electron density at the α-carbon, making it susceptible to attack by electrophiles. This reactivity is harnessed in a variety of important synthetic transformations, including:
Michael Additions: The nucleophilic α-carbon of the enamine tautomer can participate in Michael additions to α,β-unsaturated carbonyl compounds. numberanalytics.com
Condensation Reactions: The amino group can act as a nucleophile in condensation reactions with carbonyl compounds to form imines or participate in cyclocondensation reactions to build heterocyclic rings. smolecule.com
This tautomeric behavior is a cornerstone of the synthetic utility of this compound, providing a pathway to a wide range of functionalized products.
Overview of Research Trajectories for 3 Aminobut 2 Enoic Acid As a Core Synthetic Unit
Established Hydrolytic Routes from Corresponding Esters
The hydrolysis of this compound esters represents a fundamental and widely documented approach for the synthesis of the parent acid. This method can be effectively carried out under both acidic and alkaline conditions, providing flexibility in substrate choice and reaction scalability.
Under acidic conditions, alkyl esters such as methyl 3-aminocrotonate are cleaved to produce this compound. This is typically achieved by refluxing the ester in an aqueous solution of a strong acid, like hydrochloric acid. The reaction proceeds via acid-catalyzed hydrolysis of the ester functional group. In a similar fashion, the hydrolysis of 3-aminocrotonic acid amide can also be employed to yield the desired carboxylic acid.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagent | 2–4M HCl | 4.2M NaOH |
| Temperature | 80–100°C | 90°C |
| Reaction Time | 3–5 hours | 2 hours |
| Yield | 88–92% | 85–89% |
| Data derived from studies on the hydrolysis of methyl 3-aminocrotonate. |
Condensation Approaches for Direct Synthesis and Derivative Formation
Condensation reactions provide a direct and versatile strategy for the synthesis of this compound derivatives, primarily in the form of β-enaminones and β-enamino esters. These methods are valued for their efficiency and the ability to introduce a wide range of substituents.
Reactions Involving Dicarbonyl Compounds (e.g., 1,3-Diketones, β-Keto Esters)
A primary method for synthesizing derivatives of this compound is the condensation of a β-dicarbonyl compound with an amine. mdpi.com Common β-dicarbonyl compounds used in this context include 1,3-diketones like acetylacetone (B45752) and β-keto esters such as ethyl acetoacetate. researchgate.net The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form the stable enaminone or enamino ester. This approach is highly modular, allowing for the synthesis of a diverse library of derivatives by varying both the amine and the dicarbonyl starting materials.
Catalytic Enhancements in Condensation Reactions
The efficiency of the condensation reaction can be significantly improved through the use of various catalysts. Both acid and base catalysts have been shown to be effective. For instance, a catalytic amount of formic acid has been demonstrated to be a mild and highly efficient catalyst for these reactions. researchgate.net Other catalysts that have been successfully employed include:
PPA-SiO₂ (Polyphosphoric acid on silica (B1680970) gel): This solid acid catalyst has been used for the synthesis of β-enaminones under solvent-free conditions, offering good to excellent yields. mdpi.com
ZnAl₂O₄@ZnO nanocatalyst: This heterogeneous catalyst is effective for the condensation of dicarbonyl compounds and amines, promoting the reaction under environmentally friendly, solventless conditions. ajchem-a.com
Nickel oxide (NiO): This catalyst has been utilized in ultrasound-assisted synthesis of enaminones, providing an efficient procedure at moderate temperatures. growingscience.com
Ionic Liquids: Pyridinium-based ionic liquids, such as 1-butyl-4-methylpyridinium chloride, have been used as catalysts in Hantzsch-type cyclizations involving derivatives of this compound, showcasing their potential in facilitating these reactions. researchgate.netmdpi.com
Solvent Effects and Reaction Condition Optimization
The reaction conditions, particularly the choice of solvent, play a crucial role in the outcome of the condensation reaction. Studies have been conducted in a range of solvents, including protic solvents like methanol (B129727) and ethanol, and aprotic solvents such as chloroform (B151607) and acetonitrile. mdpi.comresearchgate.net Methanol has often been found to be an effective solvent, leading to high yields. researchgate.net
Interestingly, carrying out the reaction under solvent-free conditions has been shown to significantly improve both the yield and the reaction time in many cases. mdpi.comgrowingscience.com This approach is not only more efficient but also more environmentally benign. Optimization of other parameters, such as catalyst loading and temperature, is also critical for maximizing the yield of the desired product. For example, in the NiO-catalyzed synthesis, an optimal catalyst loading was determined to achieve the best results. growingscience.com
| Solvent | Yield (%) with Formic Acid Catalyst researchgate.net |
| Methanol | 98 |
| Ethanol | 87 |
| Toluene | 70 |
| Benzene | 76 |
| Chloroform | 54 |
| Dichloromethane | 55 |
| Illustrative yields for the condensation of acetylacetone with aniline. |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are highly efficient and atom-economical.
Hantzsch Type Cyclization Strategies
The Hantzsch synthesis is a classic multi-component reaction that is widely used for the preparation of dihydropyridines and pyrroles. wikipedia.org Derivatives of this compound, particularly its esters, are key components in Hantzsch-type cyclizations. mdpi.com In a typical two-component Hantzsch-type reaction, a this compound ester can be reacted with a suitable dicarbonyl compound to form a dihydropyridine derivative. mdpi.com
These reactions can be further elaborated into three-component condensations, for example, by reacting an aldehyde, a β-ketoester, and a this compound ester. This strategy provides a straightforward route to structurally diverse 1,4-dihydropyridines, which are important scaffolds in medicinal chemistry. grafiati.com The use of MCRs like the Hantzsch synthesis allows for significant structural elaboration, enabling the creation of complex heterocyclic systems from relatively simple starting materials. frontiersin.orgnih.gov
Petasis Reaction Analogues and Related Syntheses for α-Substituted Amides
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgacs.org Analogues of this reaction have been developed to synthesize α-substituted amides, which are structurally related to derivatives of this compound.
A notable advancement is the copper-catalyzed Petasis-type reaction for generating α-substituted amides from imines, acid chlorides, and organoboron reagents. organic-chemistry.orgacs.org This method is advantageous as it does not necessitate the use of activated imines and accommodates a wide variety of organoboron reagents, enhancing its versatility. organic-chemistry.orgacs.org The reaction proceeds efficiently at room temperature, often in the presence of a Lewis base like pyridine (B92270), which stabilizes intermediates and improves yields. organic-chemistry.org The mechanism is thought to involve the formation of a pyridinium (B92312) salt intermediate, which facilitates the coupling of the components. organic-chemistry.org This approach successfully overcomes some limitations of traditional methods that rely on more reactive and less functional group-tolerant organometallic reagents. organic-chemistry.org
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper Catalyst | Imines, Acid Chlorides, Organoboron Reagents | Does not require activated imines; broad scope of organoboron reagents; proceeds at room temperature. | organic-chemistry.orgacs.org |
| Palladium(II)/Bipyridine | Amides, Aryl Aldehydes, Arylboronic Acids | Dual catalyst system with a Lewis acid (e.g., Yb(OTf)3); provides access to α-arylamines. | researchgate.netorganic-chemistry.org |
| Metal-Free | Aryl Boronic Acids, ortho-Hydroxyarylaldehydes, Sulfoximines/Sulfonimidamides | One-pot multicomponent reaction; yields N-(α-substituted)alkyl sulfoximines/sulfonimidamides. | rsc.org |
Furthermore, palladium-catalyzed three-component syntheses have emerged as a powerful tool for creating α-substituted amines and amides. researchgate.netorganic-chemistry.org These reactions can be rendered enantioselective, providing access to chiral α-arylamines with high yields and enantioselectivities. researchgate.net The operational simplicity of these methods, including tolerance to air and moisture, makes them highly attractive for synthetic applications. researchgate.net
Functional Group Interconversion Strategies for Analogues
A common strategy for synthesizing substituted unsaturated amino acids involves the initial halogenation of an α,β-unsaturated acid derivative at the allylic position, followed by amination. rsc.orgpublish.csiro.au N-Bromosuccinimide (NBS) is frequently employed for radical bromination of the allylic position of unsaturated amino acid side chains. rsc.orgpublish.csiro.auresearchgate.net The resulting crude allyl bromides can then be directly aminated, for instance, with liquid ammonia or methylamine, to yield the desired substituted 4-aminobut-2-enoic acid derivatives. publish.csiro.au
The choice of halogenating agent is critical and can influence the reaction outcome. For example, while NBS is effective for bromination, molecular chlorine can also be used to produce allyl halides, proceeding through an ionic mechanism. rsc.orgresearchgate.net The selection between NBS and chlorine depends on the substrate to avoid competing side reactions like halolactonization. rsc.org The synthetic utility of the resulting allyl halides is significant, as they serve as versatile intermediates for further transformations. rsc.org
Palladium-catalyzed allylic amination represents a more modern and highly efficient approach. acs.orgtandfonline.comorganic-chemistry.org This method can be used for the direct amination of allylic alcohols or their derivatives, often with high regioselectivity and stereoselectivity. organic-chemistry.org Recent advancements have focused on the development of tandem catalytic systems, for example, combining palladium and isothiourea catalysis, to achieve enantioselective synthesis of α-amino acid derivatives from glycine (B1666218) esters and allylic phosphates. acs.org This process involves the in situ formation of an allylic ammonium (B1175870) salt, which then undergoes a rearrangement to furnish the final product with high stereocontrol. acs.org
Biocatalytic and Chemoenzymatic Approaches to Related β-Amino Compounds
Biocatalysis offers a green and highly selective alternative for the synthesis of β-amino compounds. Enzymes, particularly lipases and transaminases, are increasingly used to produce enantiomerically pure β-amino esters and acids. beilstein-journals.orghilarispublisher.comwits.ac.za
Lipases are widely employed for the kinetic resolution of racemic β-amino esters. beilstein-journals.orgwiley.commdpi.com The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. wiley.com For instance, lipase (B570770) from Candida antarctica (CALB) and lipase from Pseudomonas cepacia have demonstrated high activity and enantioselectivity in the hydrolysis of β-amino esters. beilstein-journals.orgwiley.com The efficiency of these resolutions can be influenced by reaction conditions such as the solvent and the nature of the acylating agent. wiley.com Mechanochemical methods, using ball-milling, have also been successfully applied to the enzymatic resolution of β-amino esters, offering a scalable and efficient protocol. beilstein-journals.org
Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides another route to enantioenriched β-amino acid derivatives. nih.gov This method utilizes a chiral ligand to control the regioselectivity of the hydrocupration step, leading to the formation of the desired β-amino product with high enantioselectivity. nih.gov
| Enzyme | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Lipase from Pseudomonas cepacia | Hydrolysis | Racemic β-amino esters | High activity and enantioselectivity. | wiley.commdpi.com |
| Candida antarctica Lipase B (CALB) | Hydrolysis/Acylation | Racemic β-amino esters | Efficient resolution under various conditions, including mechanochemical. | beilstein-journals.orgmdpi.com |
| Lipase from Candida rugosa (Lipase AY) | Hydrolysis | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Showed activity in enzymatic hydrolysis. | mdpi.com |
| Omega-Transaminases (ω-TAs) | Asymmetric Synthesis/Kinetic Resolution | β-ketones/racemic β-amino acids | Produces optically pure aromatic β-amino acids. | wits.ac.za |
The integration of chemical and enzymatic steps into one-pot processes represents a highly efficient strategy for synthesizing chiral β-amino compounds. nih.govresearchgate.netrsc.org These chemoenzymatic cascades can combine, for example, a chemical reaction to form a racemic intermediate with an enzymatic resolution step. nih.gov
A solvent-free chemoenzymatic reaction sequence has been developed for the enantioselective synthesis of β-amino acid esters. nih.gov This process involves a thermal aza-Michael addition to generate a racemic ester, which is then resolved via lipase-catalyzed aminolysis, achieving excellent enantiomeric excess. nih.gov Another example is the dynamic kinetic resolution (DKR) of β-amino esters, which combines a heterogeneous palladium catalyst for in situ racemization of the undesired enantiomer with an enzyme for the selective transformation of the desired enantiomer. rsc.org This approach allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. rsc.org
More complex one-pot cascades have also been reported, such as the coupling of a monoamine oxidase-catalyzed oxidation with a metal-catalyzed allylboration, followed by a biocatalytic deracemization to produce enantioenriched allylic amines. acs.org
Industrial Scale Preparations of Key Derivatives
The large-scale synthesis of β-amino acid derivatives is crucial for their application in pharmaceuticals and other industries. While many laboratory-scale methods exist, their translation to an industrial setting presents challenges. acs.org Traditionally, the industrial preparation of enantiopure β-amino acids has relied on the resolution of racemates or the use of chiral auxiliaries. acs.org
However, catalytic asymmetric hydrogenation of enamines is emerging as a highly efficient and atom-economical approach for the large-scale production of β-amino acids. acs.org This method can directly yield the desired β-amino acid derivative without the need for protecting group chemistry. acs.org The development of robust catalysts, such as Rh complexes with Josiphos-type ligands, has enabled the high-yield, highly enantioselective hydrogenation of unprotected β-enamine esters and amides. acs.org
Furthermore, continuous-flow processes are being developed for the synthesis of β-amino acid esters. mdpi.com For example, a lipase-catalyzed Michael addition of aromatic amines to acrylates has been successfully implemented in a continuous-flow microreactor system, offering short residence times and easy process control. mdpi.com Similarly, chemoenzymatic processes, such as the reductive amination of 5-hydroxymethylfurfural (B1680220) coupled with enzymatic esterification, have been scaled up using continuous-flow reactors, demonstrating high yields and stability over extended operation times. rsc.org
Mechanistic Role of Keto-Enol Tautomerism in Chemical Transformations
This compound exists in equilibrium between its keto and enol tautomeric forms. This tautomerism is a fundamental aspect of its reactivity, influencing how the molecule interacts with other reagents. masterorganicchemistry.com The enol form, an α,β-unsaturated carboxylic acid with an amino group at the β-position, is often the more depicted structure. However, the equilibrium between the keto (3-oxobutanoic acid imine) and enol forms is crucial for its chemical behavior.
The transformation between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.orgyoutube.com
Base-catalyzed tautomerism: A base removes an α-hydrogen, leading to the formation of an enolate ion. Subsequent protonation on the oxygen atom yields the enol form. libretexts.org
Acid-catalyzed tautomerism: The carbonyl oxygen of the keto form is protonated, followed by deprotonation at the α-carbon to form the enol. libretexts.orgyoutube.com
The enol tautomer is nucleophilic at the α-carbon, enabling it to react with various electrophiles. masterorganicchemistry.com The stability of the enol form is influenced by factors such as conjugation, intramolecular hydrogen bonding, and solvent polarity. masterorganicchemistry.comlibretexts.org For instance, in less polar solvents, the enol tautomer can be stabilized by internal hydrogen bonding. masterorganicchemistry.com This keto-enol equilibrium is a key determinant in the reaction pathways the molecule will follow, be it nucleophilic addition or other transformations.
Nucleophilic Addition Pathways
The conjugated system in this compound makes it susceptible to nucleophilic attack, particularly at the β-carbon. This reactivity is central to several important synthetic transformations.
Michael Addition Reactions and Regioselectivity
This compound and its derivatives are effective Michael donors, participating in Michael addition reactions, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgchemistrysteps.com The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org
The regioselectivity of the Michael addition is a critical aspect, with the nucleophile preferentially attacking the β-carbon. rsc.org This is governed by the electronic properties of the conjugated system. rsc.org For instance, the reaction of this compound with maleimide (B117702) proceeds via a Michael addition to form succinimide (B58015) intermediates, which can then rearrange.
Table 1: Examples of Michael Addition Reactions with this compound Derivatives
| Michael Acceptor | Nucleophile (Michael Donor) | Product Type | Ref. |
| Maleimide | This compound | Succinimide intermediate | |
| α,β-Unsaturated carbonyl compounds | Enolates of this compound derivatives | 1,5-Dicarbonyl compounds | wikipedia.orgmasterorganicchemistry.com |
Addition to Electrophilic Alkenes
Beyond the classic Michael acceptors, this compound can also undergo addition reactions with other electrophilic alkenes. libretexts.org The π electrons of the alkene in this compound can act as a nucleophile, attacking an electrophilic species. libretexts.org This type of electrophilic addition reaction typically proceeds through a carbocation intermediate. libretexts.orglibretexts.orgsavemyexams.com
The reaction with electrophilic alkenes can be influenced by the nature of the substituents on both the this compound and the reacting alkene. The stability of the intermediate carbocation plays a significant role in determining the reaction's outcome and regioselectivity. libretexts.org
Condensation and Cyclization Reactions
The multiple functional groups in this compound provide the foundation for its participation in a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. smolecule.com
Formation of Heterocyclic Ring Systems
This compound is a valuable precursor for synthesizing a wide array of heterocyclic compounds. whiterose.ac.uk Its ability to act as a bidentate nucleophile, utilizing both the amino group and a carbon atom, allows it to react with various electrophiles to construct ring systems. researchgate.net
For example, it can undergo condensation with carbonyl compounds to form imines, which can then participate in further cyclization reactions. smolecule.com It is a key building block in the synthesis of medicinally important heterocycles like 1,4-dihydropyridines. The reaction of its derivatives with other reagents can lead to the formation of pyrazoles, isoxazoles, and other complex fused heterocyclic systems. researchgate.net
Intramolecular Cyclization Mechanisms
Derivatives of this compound are prone to intramolecular cyclization, a process that is often a key step in the synthesis of complex molecules. researchgate.netchimicatechnoacta.rursc.org These reactions can be triggered by various conditions, such as the presence of a dehydrating agent like acetic anhydride (B1165640) or propionic anhydride. chimicatechnoacta.ruekb.eg
A notable example is the intramolecular cyclization of substituted 2-amino-4-oxobutenoic acid derivatives, which can be formed from this compound, to yield 3-imino-3H-furan-2-ones. ekb.eg The mechanism of these cyclizations often involves the nucleophilic attack of the amino group or another nucleophilic center within the molecule onto an electrophilic site, such as a carbonyl carbon, leading to the formation of a new ring. researchgate.netchimicatechnoacta.ru The specific pathway and resulting heterocyclic structure depend on the substituents present on the this compound backbone and the reaction conditions employed. researchgate.netekb.eg
An exploration of the chemical reactivity and reaction mechanisms of this compound reveals a molecule with diverse synthetic potential. This article delves into specific transformations involving its key functional groups and its role in advanced catalytic processes.
Applications As a Building Block in Advanced Organic Synthesis
Synthetic Utility in Heterocycle Synthesis
The inherent reactivity of 3-aminobut-2-enoic acid and its esters renders them invaluable starting materials for the synthesis of various nitrogen-containing heterocyclic compounds. The enamine-like reactivity of the β-amino group, coupled with the electrophilic nature of the carbonyl carbon, provides a powerful platform for a range of cyclization and condensation reactions.
Synthesis of Dihydropyridine (B1217469) Derivatives
One of the most well-documented applications of this compound derivatives is in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). acs.orgwikipedia.orgthermofisher.com This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. wikipedia.org Esters of this compound can effectively serve as the ammonia and β-dicarbonyl equivalent in a two-component Hantzsch-type cyclization. researchgate.net
The resulting 1,4-dihydropyridine (B1200194) core is a privileged scaffold in medicinal chemistry, most notably as a class of calcium channel blockers used in the treatment of cardiovascular diseases. acs.org The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the dihydropyridine ring, enabling the fine-tuning of its pharmacological properties. Research has demonstrated the synthesis of various symmetrically and unsymmetrically substituted Hantzsch esters, which can be further oxidized to the corresponding pyridines. acs.org The reaction can be carried out using various catalysts and reaction conditions, including environmentally benign methods in aqueous media. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product | Key Features of the Reaction |
| Aldehyde | Two equivalents of a β-ketoester and ammonia | 1,4-Dihydropyridine | Three-component condensation. |
| Ester of this compound | α,β-Unsaturated keto compound | 1,4-Dihydropyridine | Two-component Hantzsch-type cyclization. |
Construction of Pyrrolinone Scaffolds
While the direct synthesis of pyrrolinones from this compound is not as extensively documented as dihydropyridine synthesis, the underlying reactivity of β-enamino esters suggests their potential as precursors for such scaffolds. nih.govresearchgate.net Pyrrolinones are important structural motifs found in a variety of natural products and biologically active compounds. acs.orgacs.org The synthesis of pyrrolinone derivatives often involves the cyclization of acyclic precursors containing both amine and ester functionalities. acs.org β-Enamino esters, including derivatives of this compound, are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, and their reactivity can be harnessed for the construction of five-membered rings like pyrrolidinones and their unsaturated counterparts, pyrrolinones. nih.govresearchgate.net
Precursors for Other Complex Ring Systems
The utility of this compound and its derivatives extends beyond the synthesis of simple monocyclic heterocycles. The enamine functionality can participate in a variety of annulation and cycloaddition reactions to form more complex, fused heterocyclic systems. researchgate.netnih.govebrary.net For instance, β-aminocrotononitrile, a derivative of this compound, has been shown to be a versatile precursor for the synthesis of polysubstituted pyridines, which can then be elaborated into bicyclic and polycyclic systems such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.net These complex heterocyclic frameworks are of significant interest in medicinal chemistry due to their diverse biological activities. The ability to construct such intricate molecular architectures from a relatively simple and accessible starting material highlights the synthetic power of this compound derivatives. nih.gov
Integration into Peptide Synthesis Strategies
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased resistance to proteolytic degradation. acs.orgnih.gov As a β-amino acid, this compound and its saturated analogue, 3-aminobutanoic acid, are attractive candidates for peptide backbone modification. acs.orgnih.govrsc.orgrsc.org
The presence of an additional carbon atom in the backbone of β-amino acids can induce unique conformational preferences in peptides, leading to the formation of stable secondary structures like helices and turns. acs.org While the natural ribosomal machinery is generally biased against the incorporation of β-amino acids, nih.gov recent advances in genetic code reprogramming and in vitro translation systems have demonstrated the feasibility of incorporating cyclic β-amino acids into peptide chains. rsc.orgrsc.org For non-cyclic β-amino acids like 3-aminobutanoic acid, standard solid-phase peptide synthesis (SPPS) techniques can be employed for their incorporation into peptide sequences. acs.org The resulting β-peptides or mixed α/β-peptides often exhibit enhanced stability towards enzymatic degradation, a crucial attribute for the development of peptide-based drugs. nih.gov The ability to introduce this structural diversity allows for the design of peptidomimetics with tailored biological activities. acs.org
| Modification Strategy | Rationale | Potential Outcome |
| Incorporation of 3-aminobutanoic acid into peptide backbone | Introduce a β-amino acid residue | Enhanced proteolytic stability, altered secondary structure |
| Use of this compound as a precursor | Synthesis of conformationally constrained peptide mimics | Unique folding patterns and biological activities |
Role in the Synthesis of Specialty Organic Materials
The unique electronic and structural properties of molecules derived from this compound also suggest their potential application in the field of materials science. The extended π-system of the enamino ester functionality can be exploited for the development of novel organic materials with interesting optical and electronic properties.
Precursors for Organic Dyes and Optoelectronic Materials
While the direct application of this compound in the synthesis of organic dyes and optoelectronic materials is an emerging area of research, the broader class of β-enamino esters and related compounds has shown promise in this domain. nih.gov The donor-acceptor nature of the enaminone system, where the amino group acts as an electron donor and the carbonyl group as an electron acceptor, is a key feature in the design of chromophores for functional dyes. By modifying the substituents on the nitrogen and the carbonyl side of the molecule, the electronic properties and absorption/emission spectra can be tuned. Although specific examples utilizing this compound are not yet widespread, the fundamental principles of materials chemistry suggest its potential as a valuable precursor for the synthesis of novel organic materials for applications in areas such as dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Intermediates for Agrochemicals (e.g., herbicides, insecticides)
This compound and its ester derivatives, such as methyl 3-aminocrotonate, are recognized as valuable intermediates in the synthesis of agrochemicals. The versatile reactivity of these compounds makes them indispensable for building the core structures of various herbicides, insecticides, and fungicides. Their utility lies in their ability to participate in a wide range of chemical reactions to form more complex molecules, which can enhance the efficacy and environmental safety of pesticide formulations.
The structural backbone of this compound, known as an enaminone, contains multiple reactive sites. This allows it to serve as a flexible precursor for constructing a variety of heterocyclic systems. Many modern agrochemicals are based on heterocyclic scaffolds, as these structures are often responsible for the molecule's specific mode of action and biological activity. For instance, derivatives of this compound can be used to synthesize substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles that are common motifs in commercial pesticides. While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a foundational building block for the classes of compounds used in the industry is well-established.
The development of novel herbicidal leads often involves the exploration of unique chemical skeletons that can interact with biological targets in weeds. Research into compounds with an enamino diketone skeleton, which is structurally related to this compound, has led to the discovery of derivatives with significant pre-emergent herbicidal activity against a broad spectrum of weeds, while showing good crop safety for staples like wheat and soybean googleapis.com. This highlights the potential of the enaminone scaffold, central to this compound, in the design of new agrochemical agents googleapis.com.
Development of Novel Chemical Scaffolds and Molecular Probes
The unique bifunctional nature of this compound and its derivatives, possessing both nucleophilic (at the nitrogen and α-carbon) and electrophilic sites, makes them exceptionally versatile building blocks in organic synthesis for the creation of novel chemical scaffolds google.com. These scaffolds are foundational structures upon which diverse libraries of molecules can be built for drug discovery and the development of molecular probes.
One of the most prominent applications is in multicomponent reactions (MCRs), which are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product researchgate.net. Esters of this compound, such as methyl 3-aminocrotonate, are key components in the renowned Hantzsch pyridine (B92270) synthesis nih.govmdpi.com. This reaction allows for the straightforward construction of 1,4-dihydropyridine (1,4-DHP) and pyridine rings google.com.
The 1,4-DHP scaffold is of significant interest in medicinal chemistry, forming the core of an important class of drugs known as calcium channel blockers mdpi.com. By reacting an ester of this compound with an aldehyde and another β-dicarbonyl compound, a wide array of substituted dihydropyridines can be generated nih.gov. This modularity allows chemists to fine-tune the properties of the final molecule, making the 1,4-DHP a "drug feasible template" nih.gov.
Below is a data table summarizing research findings on the synthesis of 1,4-dihydropyridine scaffolds using methyl 3-aminocrotonate.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Scaffold Formed | Research Focus |
| Methyl 3-aminocrotonate | 2-Benzylidene-3-oxobutanamide derivative | Isopropyl alcohol | 5 hours | 1,4-Dihydropyridine | Synthesis of potential anticancer agents nih.gov |
| Methyl 3-aminocrotonate | Substituted benzaldehyde | Isopropyl alcohol | 15-20 hours | 1,4-Dihydropyridine | Synthesis of new unsymmetrical 1,4-DHP derivatives nih.gov |
| Ethyl 3-aminocrotonate | 2,3-Dichlorobenzylidene compound | Isopropanol | 24 hours | 1,4-Dihydropyridine | Synthesis of the drug Felodipine nih.gov |
Beyond pyridines, the general class of β-enamino esters, to which derivatives of this compound belong, are considered fundamental synthons for a broad range of important heterocycles. Their ability to readily form both carbon-carbon and carbon-nitrogen bonds makes them powerful tools for constructing molecular frameworks such as:
Quinolines: A bicyclic scaffold present in many pharmaceuticals and bioactive compounds.
Pyrroles: A five-membered aromatic heterocycle central to many biological systems.
Pyrazoles: A five-membered heterocycle with two adjacent nitrogen atoms, often found in pharmaceuticals and agrochemicals.
Pyridinones: A class of compounds investigated for various therapeutic applications.
The strategic use of this compound and its derivatives in these synthetic routes enables the efficient generation of molecular diversity, which is crucial for screening for new biological activities and developing novel molecular probes to investigate biological processes.
Advanced Analytical and Computational Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-aminobut-2-enoic acid in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR confirms the compound's structural integrity and can differentiate between its (E) and (Z) isomers.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key expected signals include a singlet for the methyl (CH₃) group, a singlet for the vinyl (C=CH) proton, and broad signals for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with deuterium. The relative integration of these signals confirms the proton count for each group.
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum is expected to show four distinct signals corresponding to the methyl carbon, the two sp² hybridized carbons of the double bond (C2 and C3), and the carbonyl carbon of the carboxylic acid group. The chemical shifts are indicative of the electronic environment of each carbon atom.
2D-NMR Spectroscopy : Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily confirm the coupling within any potential impurities or alternative isomeric forms, as the main structure has isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. It would definitively link the vinyl proton signal to the C2 carbon signal and the methyl proton signals to the C4 carbon signal.
The specific chemical shifts can help differentiate between the (E) and (Z) isomers due to the different spatial arrangement of the substituents relative to the double bond, which influences the shielding of the nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -COOH | ¹H | 10.0 - 12.0 | Broad Singlet |
| -NH₂ | ¹H | 5.0 - 7.0 | Broad Singlet |
| =CH- | ¹H | 4.5 - 5.5 | Singlet |
| -CH₃ | ¹H | 1.8 - 2.5 | Singlet |
| -C OOH | ¹³C | 165 - 175 | - |
| C =CH | ¹³C | 150 - 160 | - |
| C=C H | ¹³C | 90 - 100 | - |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum provides a characteristic fingerprint of the molecule.
The key expected vibrational frequencies confirm the presence of the amine, carboxylic acid, and alkene moieties. The broad O-H stretch of the carboxylic acid often overlaps with the N-H stretches of the amine group. The C=O and C=C stretching frequencies are characteristic of the conjugated system.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Amine | N-H stretch | 3300 - 3500 | Medium (doublet) |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
| Alkene | C=C stretch | 1600 - 1650 | Medium to Strong |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. With a chemical formula of C₄H₇NO₂, the monoisotopic mass of this compound is 101.0477 Da.
Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate the molecular ion with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 102.055, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 100.040. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.
Under harder ionization conditions, characteristic fragmentation patterns can emerge, providing further structural evidence. Plausible fragmentation pathways include the loss of water (H₂O), carbon dioxide (CO₂), or ammonia (B1221849) (NH₃).
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. This compound is expected to absorb UV radiation due to the presence of the α,β-unsaturated carbonyl system, which acts as a chromophore. The conjugated π-system of the C=C double bond and the C=O double bond lowers the energy required for electronic transitions. An absorbance maximum (λ_max) around 260 nm has been noted for this compound.
This property is particularly useful for reaction monitoring. For example, in a reaction where the C=C double bond is reduced, the conjugation is lost. This would result in a significant change in the UV spectrum, specifically a decrease in absorbance at the λ_max of the starting material. By tracking this change over time, the kinetics of the reaction can be determined using the Beer-Lambert law.
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure for this compound itself is publicly available, data from closely related derivatives, such as (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate, provides significant insight into the expected solid-state structure. nih.goviucr.org
X-ray crystallography on a single crystal of the compound would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. Based on its derivatives, the core 3-aminobut-2-enoate moiety is expected to be nearly planar due to the sp² hybridization of the atoms in the conjugated system. nih.goviucr.org
A key structural feature anticipated is the formation of a strong intramolecular hydrogen bond between the amine (N-H) group and the carbonyl oxygen (C=O). This interaction forms a stable six-membered ring, often referred to as an S(6) ring motif. nih.goviucr.org In the solid state, molecules would likely be further linked by intermolecular hydrogen bonds, particularly involving the carboxylic acid groups, which could form classic dimer structures or extended chains, influencing the material's bulk properties like melting point and solubility.
Table 3: Crystallographic Data for a Representative Derivative, (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 12.421 (2) |
| b (Å) | 6.3372 (13) |
| c (Å) | 16.569 (3) |
| β (°) | 96.519 (3) |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the properties of this compound. researchgate.net
These approaches can be used to:
Predict Molecular Geometry : Calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths and angles, and predict the relative stabilities of the (E) and (Z) isomers.
Simulate Spectra : Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These simulated spectra are invaluable for aiding the interpretation and assignment of experimental data.
Analyze Electronic Structure : Computational methods can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. This information is crucial for understanding the molecule's reactivity, including identifying its nucleophilic (amino group) and electrophilic sites.
Model Reaction Mechanisms : By calculating the energy profiles of potential reaction pathways, computational chemistry can help elucidate reaction mechanisms, identify transition states, and predict kinetic and thermodynamic outcomes.
These computational studies provide a molecular-level understanding that can be difficult to obtain through experimental means alone, guiding further research and application of the compound. researchgate.net
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the properties of molecules like this compound. nih.gov This method is used to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. The procedure involves calculating the total energy of an initial molecular geometry and systematically altering the atomic coordinates to find a new geometry with a lower energy, repeating the process until an energy minimum is reached. mdpi.com
Various mathematical approximations, known as functionals and basis sets, are employed in DFT calculations. mdpi.com For organic molecules and amino acids, hybrid functionals like B3LYP (Becke's three-parameter Lee–Yang–Parr) are commonly used in conjunction with basis sets such as 6-31G or 6-311G, which may be augmented with polarization and diffuse functions (e.g., 6-311+G(2d,p)) for greater accuracy. nih.govut.ac.irdergipark.org.tr The choice of functional and basis set represents a balance between computational cost and the accuracy of the results. semanticscholar.org
Beyond determining the molecular geometry, DFT calculations provide critical information about the electronic structure. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater affinity for accepting electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These quantum chemical parameters are instrumental in predicting how the molecule will interact with other chemical species. researchgate.net
| Parameter | Significance | Typical Application |
|---|---|---|
| Geometry Optimization | Finds the lowest-energy, most stable 3D structure of the molecule. | Predicting bond lengths, bond angles, and dihedral angles. |
| HOMO Energy (EHOMO) | Indicates the molecule's capacity to donate electrons. | Assessing nucleophilicity and predicting sites of electrophilic attack. |
| LUMO Energy (ELUMO) | Indicates the molecule's capacity to accept electrons. | Assessing electrophilicity and predicting sites of nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity, kinetic stability, and electronic transitions. | Predicting chemical reactivity and UV-Vis absorption properties. |
Quantum Chemical Calculations for Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants)
Quantum chemical calculations are a powerful asset for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. Methods like DFT can accurately compute parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. dergipark.org.tr
To predict NMR chemical shifts, the geometry of the molecule is first optimized at a suitable level of theory, such as DFT with the B3LYP functional and a 6-311+G(2d,p) basis set. dergipark.org.tr The calculations can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. dergipark.org.tracademie-sciences.fr The magnetic shielding tensors for each nucleus are then calculated, and the chemical shifts are determined relative to a standard reference compound (e.g., tetramethylsilane).
The prediction of spin-spin coupling constants (J-couplings) is also achievable through quantum chemical methods. These constants provide valuable information about the connectivity and stereochemistry of a molecule. The calculation involves determining how the magnetic moment of one nucleus affects another through the bonding electrons. While computationally demanding, these predictions are invaluable for assigning complex NMR spectra and confirming molecular structures. For related compounds like amino acid derivatives, one-bond ¹⁵N-¹³C coupling constants have been found to be largely insensitive to conformational changes, while one-bond ¹⁵N-¹H coupling constants can be influenced by the solvent. researchgate.net
Modeling of Reaction Pathways and Transition States
Computational chemistry offers profound insights into the mechanisms of chemical reactions by modeling their pathways and identifying key transition states. For a molecule like this compound, this involves mapping the potential energy surface of a reaction to understand how reactants are converted into products.
The process begins by optimizing the geometries of the reactants and products. Computational methods are then used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. ut.ac.ir
By calculating the energies of the reactants and the transition state, the activation energy (Ea) of the reaction can be determined. This value is crucial for predicting the reaction rate and understanding its feasibility under different conditions. For example, in studies of related enaminone systems, DFT calculations have been used to compare the energies of different possible transition states to explain why a particular product is formed. ut.ac.ir This type of analysis can clarify reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway, and can explain observed regioselectivity or stereoselectivity. nih.gov
Conformational Analysis and Tautomeric Equilibria Studies
This compound can exist in different forms, including geometric isomers (E/Z) and tautomers (enamine/imine). Computational analysis is essential for understanding the relative stabilities of these different forms and the equilibria between them.
Conformational Analysis: The rotation around single bonds and the configuration around the C=C double bond give rise to different conformers. For this compound, the primary geometric isomers are the (E) and (Z) forms. Computational methods can optimize the geometry of each isomer and calculate its total energy. The isomer with the lower energy is predicted to be the more stable and, therefore, the more abundant form at equilibrium.
Tautomeric Equilibria: this compound exhibits enamine-imine tautomerism, a prototropic process where a proton migrates from the nitrogen atom to the alpha-carbon, converting the enamine form into an imine tautomer.
Enamine form: this compound
Imine form: 3-iminobutanoic acid
Q & A
Q. What are the best practices for ensuring reproducibility in spectroscopic characterization of this compound?
- Methodological Answer :
- Standardize sample preparation (e.g., drying under vacuum to remove solvent traces).
- Calibrate instruments using certified reference materials (e.g., NIST-traceable standards).
- Report experimental parameters (e.g., NMR pulse sequences, HPLC gradient profiles) in full detail to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
